molecular formula C5H3BrO3 B2372882 3-bromo-5-hydroxy-4H-pyran-4-one CAS No. 95790-60-6

3-bromo-5-hydroxy-4H-pyran-4-one

Cat. No.: B2372882
CAS No.: 95790-60-6
M. Wt: 190.98
InChI Key: WZAIXBNVCZNFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-hydroxy-4H-pyran-4-one is a chemical compound that belongs to the class of pyranones Pyranones are six-membered heterocyclic compounds containing an oxygen atom and a carbonyl group This compound is characterized by the presence of a bromine atom at the 5th position and a hydroxyl group at the 3rd position on the pyranone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-hydroxy-4H-pyran-4-one can be achieved through several synthetic routes. One common method involves the bromination of 3-hydroxy-4H-pyran-4-one. The reaction typically uses bromine or a bromine-containing reagent under controlled conditions to introduce the bromine atom at the desired position. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-hydroxy-4H-pyran-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-bromo-5-hydroxy-4H-pyran-4-one is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyranone derivatives and expands its range of applications .

Properties

IUPAC Name

3-bromo-5-hydroxypyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrO3/c6-3-1-9-2-4(7)5(3)8/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZAIXBNVCZNFLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CO1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95790-60-6
Record name 3-bromo-5-hydroxy-4H-pyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.